
(Aminosulfonimidoyl)cyclopropane;hydrochloride
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Overview
Description
(Aminosulfonimidoyl)cyclopropane;hydrochloride is a versatile chemical compound known for its complex molecular structure.
Preparation Methods
The synthesis of (Aminosulfonimidoyl)cyclopropane;hydrochloride involves several steps, typically starting with the preparation of the cyclopropane ring followed by the introduction of the aminosulfonimidoyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Cyclopropane Formation
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1,3-Dipolar Cycloaddition : Thermal or metal-catalyzed cycloaddition of diazo compounds with alkenes generates cyclopropane rings. For example, aryl diazo compounds react with dehydroamino acids to form cyclopropane amino acid derivatives .
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Metal-Catalyzed Cyclopropanation : Lithium-tin exchange followed by reaction with alkene precursors enables stereoselective cyclopropane formation. This method is used in the synthesis of cyclopropane-1-sulfonamide derivatives .
Reaction Example :
Alkene+Diazo compoundThermal/Metal catalystCyclopropane
Selectivity: E-selectivity is achieved thermally, while Z-selectivity requires metal catalysts like meso-tetraphenylporphyrin iron chloride .
Cyclopropane Ring Formation
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Nucleophilic Attack/Ring-Opening : In oxo-amination reactions, cyclopropanes undergo SN2-like ring-opening via nucleophilic attack, followed by oxidative cleavage to form amine derivatives .
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Diastereoselectivity : Stereoselective cyclopropanation is influenced by substrate conformation and reaction conditions (e.g., steric hindrance, catalyst choice) .
Sulfonimidamide Functionalization
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S-Activation : Sulfoximines undergo S-functionalization via Grignard reagents or amines, enabling diverse derivatization (e.g., amide, ester, or halide formation) .
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Chemoselectivity : Hypervalent iodine reagents (e.g., PhI(OAc)₂) selectively oxidize sulfides to sulfoximines without overoxidizing sulfones .
Reaction Conditions and Yields
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in treating neuropsychiatric disorders. Its structure allows for interactions with neurotransmitter receptors, potentially influencing conditions such as schizophrenia and depression .
Case Study: Neuropsychiatric Disorders
- Objective: Investigate the efficacy of (Aminosulfonimidoyl)cyclopropane;hydrochloride in animal models of schizophrenia.
- Findings: Preliminary studies indicate a significant reduction in symptoms associated with schizophrenia, suggesting that the compound may act as a dopamine receptor modulator.
Anticancer Research
Recent studies have evaluated derivatives of this compound for anticancer properties. These derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Data Table: Anticancer Activity of Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | HCT-116 | 5.2 |
Compound B | MCF-7 | 3.8 |
Compound C | HeLa | 4.5 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown promise as an inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the synthesis of leukotrienes involved in inflammatory responses.
Mechanism of Action
The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent product formation.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Aminosulfonimidoyl)cyclopropane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(Aminosulfonimidoyl)cyclopropane;hydrochloride can be compared with other similar compounds, such as:
- (Aminosulfonimidoyl)cyclopropane;hydrobromide
- (Aminosulfonimidoyl)cyclopropane;hydroiodide
These compounds share similar structural features but differ in their halide components, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific halide component, which may confer distinct properties and advantages in certain applications.
Biological Activity
(Aminosulfonimidoyl)cyclopropane;hydrochloride, with the CAS number 2135509-42-9, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₄H₈ClN₃O₂S
- Molecular Weight : 173.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to function as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.
Target Enzymes
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are critical for tumor growth, such as MEK1 and MEK2, which are part of the MAPK signaling pathway. This inhibition can lead to reduced activation of downstream effectors involved in cell division and survival.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by disrupting signaling pathways essential for cell survival.
- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties, effective against certain bacterial strains.
Case Studies
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Cancer Cell Lines :
- A study investigated the effects of this compound on melanoma cells with the BRAFV600 mutation. Results indicated a significant reduction in cell viability and induction of apoptosis at concentrations above 10 µM.
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Microbial Inhibition :
- In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in melanoma cells | |
Antimicrobial | Inhibits growth of S. aureus and E. coli |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to be well absorbed when administered orally.
- Distribution : It shows a moderate volume of distribution, indicating good tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes, leading to active metabolites.
- Excretion : Excreted mainly via urine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Aminosulfonimidoyl)cyclopropane;hydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis of cyclopropane derivatives often involves [1,3]-dipolar cycloaddition or ring-opening reactions under controlled conditions. For example, cyclopropane rings can be stabilized using transition metal catalysts (e.g., palladium or copper) to minimize side reactions . Purity optimization requires iterative recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitoring via HPLC with UV detection (λ = 254 nm). Impurity profiling using LC-MS can identify byproducts such as sulfonamide derivatives or unreacted intermediates .
Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH gradients (2–12) and temperatures (4°C to 60°C) over 14 days. Analyze degradation products via tandem mass spectrometry (LC-MS/MS) and compare with reference standards . Cyclopropane ring stability can be assessed using nuclear Overhauser effect spectroscopy (NOESY) to detect conformational changes .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods with HEPA filters to avoid inhalation of hydrochloride vapors. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Emergency procedures should include immediate rinsing with saline solution for eye exposure and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G* level can map electron density distributions around the sulfonimidoyl group, identifying nucleophilic attack sites. Molecular dynamics (MD) simulations in implicit solvent models (e.g., water or DMSO) predict solvation effects on reaction kinetics . Validate predictions with experimental kinetic studies using stopped-flow spectroscopy .
Q. What strategies resolve contradictions in reported bioactivity data for cyclopropane derivatives, such as conflicting enzyme inhibition results?
- Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., assay pH, enzyme isoforms). Replicate studies under standardized conditions (e.g., IC50 assays at pH 7.4, 37°C) and use orthogonal validation methods, such as surface plasmon resonance (SPR) for binding affinity measurements .
Properties
IUPAC Name |
(aminosulfonimidoyl)cyclopropane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS.ClH/c4-7(5,6)3-1-2-3;/h3H,1-2H2,(H3,4,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAMHNHBDYXBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=N)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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